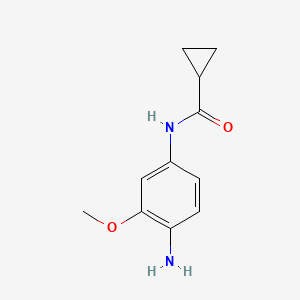
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
説明
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in plants. Chalcones have been studied for their various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. EF24, in particular, has been found to exhibit potent anticancer effects in preclinical studies.
作用機序
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one exerts its pharmacological effects through multiple mechanisms of action. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the NF-κB signaling pathway. This compound also inhibits the STAT3 signaling pathway, which is involved in cell proliferation and survival. In addition, this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In inflammation, this compound inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound also inhibits the Nrf2 signaling pathway, which is involved in oxidative stress and inflammation. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2 signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by activating the caspase pathway and inhibiting the NF-κB signaling pathway. This compound also inhibits cell migration and invasion by inhibiting the STAT3 signaling pathway. In inflammation, this compound reduces the production of pro-inflammatory cytokines and oxidative stress. This compound also reduces the activation of microglia and astrocytes in the brain, which are involved in neuroinflammation. In addition, this compound improves cognitive function and reduces neurodegeneration in animal models of neurodegenerative disorders.
実験室実験の利点と制限
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has several advantages for lab experiments, including its potent pharmacological effects, high solubility, and low toxicity. This compound has also been found to exhibit good bioavailability and pharmacokinetic properties in animal models. However, this compound also has some limitations for lab experiments, including its instability in solution and its potential for non-specific binding to proteins. In addition, this compound may exhibit different pharmacological effects in different cell types and disease conditions, which may require further investigation.
将来の方向性
There are several future directions for the study of (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, including its clinical development as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders. This compound may also be studied for its potential as a radioprotective agent in cancer therapy. In addition, this compound may be modified to improve its pharmacological properties and reduce its potential for non-specific binding to proteins. This compound may also be studied in combination with other therapeutic agents to enhance its pharmacological effects. Finally, this compound may be studied for its potential as a tool compound to probe the biological pathways involved in cancer, inflammation, and neurodegenerative disorders.
科学的研究の応用
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been extensively studied for its potential as a therapeutic agent in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has been found to exhibit potent anticancer effects by inducing apoptosis and inhibiting cell proliferation and migration. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMECSPIQDWHORF-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

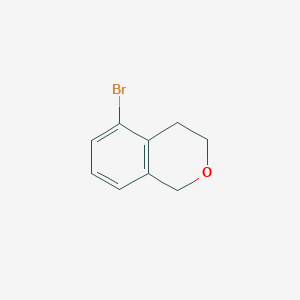
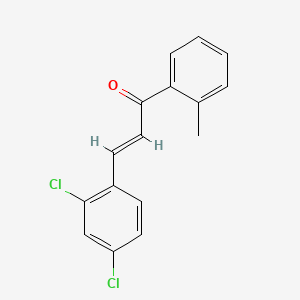
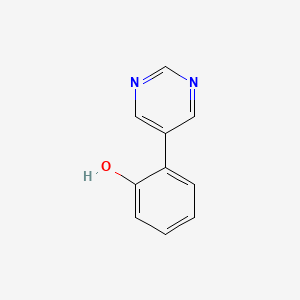



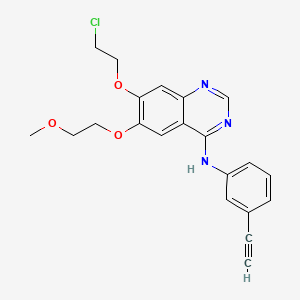
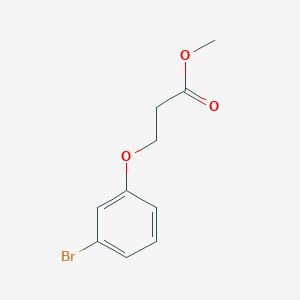
![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)

